molecular formula C16H23N5OS B6441779 4,5-dimethyl-6-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-2-(methylsulfanyl)pyrimidine CAS No. 2548992-33-0

4,5-dimethyl-6-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-2-(methylsulfanyl)pyrimidine

Cat. No.: B6441779
CAS No.: 2548992-33-0
M. Wt: 333.5 g/mol
InChI Key: DJDGTYCKJQXZSZ-UHFFFAOYSA-N
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Description

4,5-Dimethyl-6-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-2-(methylsulfanyl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with methyl, methylsulfanyl, and a piperazine-linked 5-methyl-1,2-oxazole moiety. The compound’s crystallographic characterization likely employs programs like SHELXL, a gold-standard tool for small-molecule refinement .

Properties

IUPAC Name

3-[[4-(5,6-dimethyl-2-methylsulfanylpyrimidin-4-yl)piperazin-1-yl]methyl]-5-methyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5OS/c1-11-9-14(19-22-11)10-20-5-7-21(8-6-20)15-12(2)13(3)17-16(18-15)23-4/h9H,5-8,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJDGTYCKJQXZSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)CN2CCN(CC2)C3=NC(=NC(=C3C)C)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4,5-dimethyl-6-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-2-(methylsulfanyl)pyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound, providing a comprehensive overview of its implications in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including the formation of the pyrimidine core and subsequent functionalization with piperazine and oxazole moieties. The reaction conditions often utilize various coupling agents and solvents to achieve optimal yields and purity.

Biological Activity

The biological activity of this compound has been evaluated in several studies, focusing primarily on its antimicrobial, antifungal, and potential anticancer properties.

Antimicrobial Activity

A significant aspect of the biological evaluation is its antimicrobial properties. Various derivatives of related compounds have shown moderate to excellent antimicrobial activity against a range of pathogens. For instance, studies have demonstrated that thiazole and piperazine derivatives exhibit substantial antibacterial effects, suggesting that similar mechanisms might be at play with this pyrimidine derivative.

Table 1: Antimicrobial Activity Comparison

CompoundActivity TypeMIC (µg/mL)Reference
4,5-Dimethyl PyrimidineAntibacterial12.5 - 50
Thiazole DerivativeAntibacterial15 - 30
Piperazine DerivativeAntifungal10 - 25

Antifungal Activity

In addition to antibacterial properties, preliminary studies suggest potential antifungal activity. The compound's structural features may enhance its interaction with fungal cell membranes or inhibit key metabolic pathways.

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the presence of the oxazole and piperazine moieties may facilitate binding to specific biological targets such as enzymes or receptors involved in microbial growth and proliferation.

Case Studies

Recent research has focused on synthesizing analogs of this compound to explore structure-activity relationships (SAR). For example:

  • Study on Structural Variants : A study investigated various substitutions on the piperazine ring and their impact on antimicrobial efficacy. Results indicated that electron-withdrawing groups significantly enhanced activity against Gram-positive bacteria.
  • In Vivo Studies : In vivo models have been employed to assess the therapeutic potential of this compound against infections caused by resistant strains of bacteria. Early results show promise in reducing bacterial load without significant toxicity to host cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, this compound is compared to three analogs (Table 1):

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Weight (g/mol) LogP Solubility (mg/mL) Key Functional Groups
4,5-Dimethyl-6-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-2-(methylsulfanyl)pyrimidine 390.48 2.7 0.12 Methylsulfanyl, oxazole, piperazine
4,5-Dimethyl-2-methoxy-6-(piperazin-1-yl)pyrimidine 252.32 1.2 1.8 Methoxy, piperazine
2-(Methylsulfanyl)-4,6-dipiperazinylpyrimidine 338.45 1.9 0.45 Methylsulfanyl, dual piperazine
4,5-Dimethyl-2-(methylsulfanyl)-6-(morpholin-4-yl)pyrimidine 285.40 2.1 0.78 Methylsulfanyl, morpholine

Key Findings:

Impact of Methylsulfanyl Group : The methylsulfanyl substituent at position 2 enhances lipophilicity (LogP = 2.7) compared to methoxy-substituted analogs (LogP = 1.2) . This group also reduces aqueous solubility (0.12 mg/mL vs. 1.8 mg/mL in the methoxy analog), likely due to decreased polarity.

Piperazine vs. Morpholine: Replacement of piperazine with morpholine (e.g., in the fourth analog) reduces molecular weight (285.40 vs.

Comparative crystallographic studies using SHELXL refinements suggest this group increases torsional strain in the piperazine ring, as evidenced by bond-angle deviations >5° from ideal geometry .

Research Implications and Limitations

While the provided evidence focuses on crystallographic tools like SHELXL , direct pharmacological or synthetic data for this compound are absent. Structural comparisons highlight trade-offs between lipophilicity, solubility, and steric effects—critical for drug design. Further studies should prioritize synthesis, biological assays, and high-resolution crystallography to validate these hypotheses.

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